N-(4-acetylphenyl)-2-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide
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Description
N-(4-acetylphenyl)-2-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide is a useful research compound. Its molecular formula is C23H24N4O4S and its molecular weight is 452.53. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Applications
- Anticonvulsant Properties : The synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine has been explored as potential anticonvulsants. The interaction of thiourea with acetylacetone results in the scaffold of 4,6-dimethyl-2-thiopyrimidine. These derivatives show moderate anticonvulsant activity in a pentylenetetrazole-induced seizure model in rats (Severina et al., 2020).
Synthesis and Chemical Properties
Preparation of Heterocyclic Systems : Methyl and Phenylmethyl 2-Acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate have been used in the synthesis of various heterocyclic systems including pyrido[1,2-a]pyrimidin-4-ones (Selič et al., 1997).
Synthesis of Novel Compounds for Anti-Inflammatory and Analgesic Use : Novel compounds derived from visnaginone and khellinone, incorporating the N-(4-acetylphenyl) acetamide structure, have been synthesized for potential use as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).
Synthesis of 5-Deaza Analogues for Anticancer Activity : The synthesis of N-[p-[[(2,4-Diaminopyrido[2,3-d]pyrimidin-6-yl)methyl] amino]benzoyl]-L-glutamic acid, a 5-deaza analogue, has been undertaken for its significant anticancer activity (Su et al., 1986).
Biological and Pharmacological Studies
Antimicrobial Activity of Pyrimidinone Derivatives : Synthesized derivatives using 2-Chloro-6-ethoxy-4-acetylpyridine as starting material have shown promising antimicrobial activities (Hossan et al., 2012).
Radioligand Imaging with PET : The synthesis of DPA-714, a 2-phenylpyrazolo[1,5-a]pyrimidineacetamide derivative, has been reported for selective imaging of the translocator protein (18 kDa) using positron emission tomography (Dollé et al., 2008).
Insecticidal Activity of Pyridine Derivatives : Pyridine derivatives, including N-morpholinium 7,7-dimethyl-3-cyano-4-(4'-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-2-thiolate, have demonstrated significant insecticidal activities against cowpea aphid (Bakhite et al., 2014).
Antifungal Properties of Pyrimidin-2-Amine Derivatives : Synthesized dimethylpyrimidin-derivatives have been found to be biologically active and effective as antifungal agents against fungi like Aspergillus terreus and Aspergillus niger (Jafar et al., 2017).
Folic Acid Antagonist Research : The study of pyrimido[4,5-b][1,4]thiazines has contributed to the understanding of folic acid antagonists, with their structure and protonation properties being key areas of interest (Dvoryantseva et al., 1979).
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-5-methoxy-4-oxopyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4S/c1-14-9-15(2)25-23(24-14)32-13-19-10-20(29)21(31-4)11-27(19)12-22(30)26-18-7-5-17(6-8-18)16(3)28/h5-11H,12-13H2,1-4H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZAFXGQEOEISC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)C(=O)C)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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